8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(Furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic imidazopurine derivative characterized by:
- Core structure: A purine fused with an imidazole ring, forming a planar tricyclic scaffold.
- Substituents:
- Methyl groups at positions 1 and 6.
- A furan-2-ylmethyl moiety at position 7.
This compound belongs to a broader class of imidazo[2,1-f]purine-2,4-diones, which have been extensively studied for their affinity toward serotonin receptors (e.g., 5-HT1A, 5-HT7) and phosphodiesterases (PDEs) . The furan substituent distinguishes it from other derivatives, influencing its physicochemical properties and pharmacological activity.
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8-6-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18(8)7-9-4-3-5-22-9/h3-6H,7H2,1-2H3,(H,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRROMSOYDOJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting with the preparation of the imidazo[2,1-f]purine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The furan-2-ylmethyl group is then introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of the compound under controlled conditions, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The furan-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydroimidazo[2,1-f]purine derivatives, and various substituted imidazo[2,1-f]purine compounds .
Scientific Research Applications
8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. In bioluminescence applications, the compound acts as a substrate for nanoluciferase enzymes, leading to the emission of light. The molecular pathways involved include the oxidation of the compound by the enzyme, resulting in the release of photons .
Comparison with Similar Compounds
Substituent-Driven Receptor Affinity and Selectivity
Imidazopurine derivatives exhibit varied receptor interactions based on substituents at positions 3, 7, and 8. Key comparisons include:
Key Observations :
- Piperazinylalkyl derivatives (e.g., 6h, 3i, AZ-853/861) show enhanced 5-HT1A affinity due to the basic nitrogen in piperazine, which mimics endogenous ligands .
- However, its lack of a basic nitrogen may reduce 5-HT1A affinity.
- Fluorinated aryl groups (e.g., 3i, AZ-853) enhance lipophilicity and receptor binding via hydrophobic interactions .
Pharmacokinetic and Pharmacodynamic Profiles
Key Observations :
- Brain penetration : Linked to substituent lipophilicity. AZ-853’s fluorophenyl group enhances penetration, whereas bulkier groups (e.g., trifluoromethyl in AZ-861) reduce it .
- Safety: Piperazine-containing derivatives (e.g., AZ-853) show α1-adrenolytic effects, leading to hypotension, while furan-based compounds may lack this due to structural differences.
Therapeutic Potential
- Antidepressant Activity :
- Oncology: CB11 (8-(2-aminophenyl)-3-butyl derivative) acts as a PPARɣ agonist, inducing apoptosis in NSCLC cells . The target compound’s furan group may confer distinct anticancer properties via TGF-β inhibition (see ), though this requires validation.
Biological Activity
8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and research findings related to this compound.
- Molecular Formula : C22H21N5O3
- Molecular Weight : 403.4 g/mol
- CAS Number : 887454-66-2
Biological Activities
The biological activity of this compound has been explored primarily in the context of its effects on neurotransmitter systems and potential therapeutic applications.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrate significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. A study found that specific derivatives exhibited antidepressant-like effects in animal models, notably in the forced swim test (FST) where they outperformed conventional anxiolytics like diazepam at certain dosages .
The proposed mechanisms include:
- Serotonin Receptor Modulation : Compounds have been shown to act as mixed agonists/antagonists at serotonin receptors, influencing mood regulation and anxiety levels.
- Phosphodiesterase Inhibition : Some derivatives inhibit phosphodiesterases (PDE4B and PDE10A), which play a role in cyclic nucleotide signaling pathways involved in mood disorders .
Case Studies
Several studies have evaluated the pharmacological profiles of various derivatives:
- Fluorinated Derivatives : A series of fluorinated arylpiperazinylalkyl derivatives were synthesized and tested for their pharmacological activity. These compounds showed promising results as potential antidepressants with favorable lipophilicity and metabolic stability .
- In Vivo Studies : In preliminary pharmacological studies, one derivative demonstrated significant antianxiety effects at a dosage of 2.5 mg/kg, indicating its potential for clinical application in treating anxiety disorders .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
